molecular formula C22H22N4O4 B2632453 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 119784-82-6

3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2632453
CAS No.: 119784-82-6
M. Wt: 406.442
InChI Key: KCGBRFCJJBRRNG-UHFFFAOYSA-N
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Description

3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Preparation Methods

The synthesis of 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, controlled temperatures, and specific catalysts to drive the reactions towards the desired products. Major products formed from these reactions include modified piperazine derivatives and quinazoline compounds.

Scientific Research Applications

3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurodegenerative disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar compounds include:

  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione
  • 4-((4-(2-oxo-2-phenylethyl)piperazin-1-yl)methyl)benzoic acid

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its combination of a piperazine ring with a tetrahydroquinazoline-2,4-dione core, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-15(27)16-6-8-17(9-7-16)24-10-12-25(13-11-24)20(28)14-26-21(29)18-4-2-3-5-19(18)23-22(26)30/h2-9H,10-14H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGBRFCJJBRRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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